![molecular formula C15H12BrNO3 B352962 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-24-2](/img/structure/B352962.png)
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a benzoxazolone derivative that has been synthesized using various methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of compound '3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one' involves the reaction of 2-aminophenol with 4-bromophenacyl bromide to form 2-(4-bromophenyl)-1,3-benzoxazole. This intermediate is then reacted with ethylene oxide to form 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Starting Materials
2-aminophenol, 4-bromophenacyl bromide, ethylene oxide
Reaction
Step 1: 2-aminophenol is reacted with 4-bromophenacyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 2-(4-bromophenyl)-1,3-benzoxazole., Step 2: The intermediate 2-(4-bromophenyl)-1,3-benzoxazole is then reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide or sodium ethoxide, to form the final product, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one.
Mécanisme D'action
The mechanism of action of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one have been studied extensively. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Furthermore, it has been shown to have anti-viral properties against various viruses, including influenza virus and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the research of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one. One of the future directions is to investigate its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another future direction is to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of novel derivatives of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one with improved efficacy and reduced toxicity is another future direction for research.
Conclusion:
In conclusion, 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. However, further studies are needed to determine its optimal dosage and potential side effects. The development of novel derivatives of this compound with improved efficacy and reduced toxicity is another future direction for research.
Applications De Recherche Scientifique
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been identified as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a critical component of many diseases, including cancer, autoimmune disorders, and infectious diseases. The anti-inflammatory properties of 3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAIRHKDNWAQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCOC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromophenoxy)ethyl]-1,3-benzoxazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

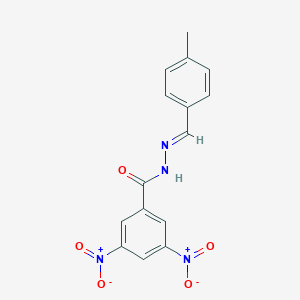
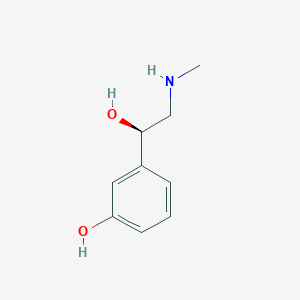
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
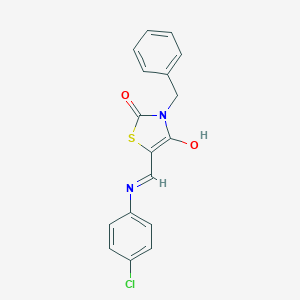
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
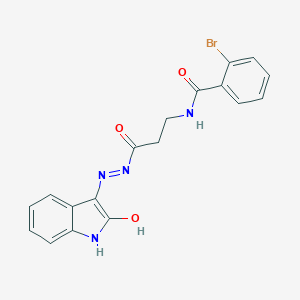
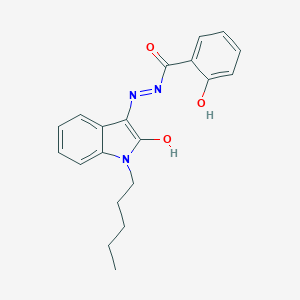
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
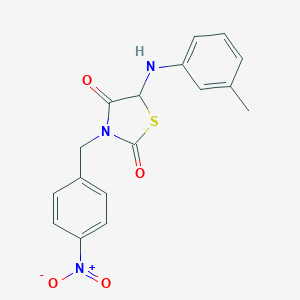
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)